IMPDH2 Inhibitory Activity
Imidazo[1,2-a]pyrimidine-3-sulfonamide demonstrates low micromolar inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). In a binding assay, it exhibited a Ki of 430 nM against the IMP substrate [1]. This target is a validated enzyme in antiproliferative and immunosuppressive therapeutic areas. The compound's activity, while not high potency, establishes it as a viable starting point for fragment-based drug discovery or as a reference tool for assay validation against this specific enzyme class.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 430 nM (vs. IMP substrate) |
| Comparator Or Baseline | No direct comparator available. Mycophenolic acid (prototypical IMPDH inhibitor) has a Ki of ~10 nM. |
| Quantified Difference | Not available for a direct regioisomer. The difference to a clinical inhibitor suggests the compound has moderate affinity suitable as a starting scaffold. |
| Conditions | Biochemical assay measuring inhibition of IMPDH2 with IMP substrate. Source: BindingDB. |
Why This Matters
This provides a quantifiable, albeit moderate, affinity for a known cancer target, validating its use as a research tool for IMPDH2-related studies.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Inosine-5'-monophosphate dehydrogenase 2 and ligand BDBM50421763. View Source
